2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate
Description
2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate is a halogenated aromatic compound featuring a 3,4-dichlorobenzoyl group linked via an amide bond to a 3-phenylpropyl ester of 3-chlorobenzoic acid. The compound’s design suggests applications in medicinal chemistry or agrochemical research, where halogenation often enhances stability, lipophilicity, and target binding .
Properties
IUPAC Name |
[2-[(3,4-dichlorobenzoyl)amino]-3-phenylpropyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-18-8-4-7-17(12-18)23(29)30-14-19(11-15-5-2-1-3-6-15)27-22(28)16-9-10-20(25)21(26)13-16/h1-10,12-13,19H,11,14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLALXQWMJZMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate typically involves a multi-step process:
Formation of the Amide Bond: The initial step involves the reaction of 3,4-dichlorobenzoic acid with an amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Esterification: The next step involves the esterification of the resulting amide with 3-chlorobenzoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to activate the carboxylic acid group, followed by reaction with the amide intermediate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its chlorinated aromatic rings make it a useful tool for investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, the compound’s potential as a pharmacophore is of interest. Researchers are exploring its use in the development of new therapeutic agents, particularly for conditions where chlorinated aromatic compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and the manufacture of advanced materials.
Mechanism of Action
The mechanism by which 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and chlorinated groups enable it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This binding can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Table 1. Comparison of Key Structural and Physicochemical Features
| Compound Name | Substituents | Molecular Weight (g/mol) | log k (HPLC) | Key Feature |
|---|---|---|---|---|
| Target Compound | 3,4-dichloro, 3-chloroester | ~450 (estimated) | ~3.5 (predicted) | High lipophilicity |
| N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-Phe methyl ester | 2-chloro, methyl ester | 485 | 2.1 | Moderate stability |
| Ixazomib citrate | 2,5-dichloro, boronate ester | 538 | 4.0 | Proteasome inhibition |
Biological Activity
The compound 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, presenting data from various studies, including in vitro and in vivo assessments, pharmacokinetics, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , and its structure features a dichlorobenzoyl group attached to an amino group, linked to a phenylpropyl chain and a chlorobenzenecarboxylate moiety. The presence of chlorine atoms is significant as they can influence the compound's lipophilicity and biological interactions.
Antifungal Activity
A recent study investigated the antifungal properties of various derivatives similar to the target compound. The results indicated that compounds with halogen substitutions, particularly chlorine, exhibited enhanced antifungal activity against Candida albicans and Candida parapsilosis. For instance, derivatives with a similar structure demonstrated minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
Cytotoxicity
Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that the compound exhibited selective toxicity. The IC50 values for related compounds were noted to be around 148.26 μM and 187.66 μM for two specific derivatives . This suggests that while the compound is effective against fungal cells, it has a lower impact on normal mammalian cells at therapeutic concentrations.
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that the introduction of electronegative atoms (e.g., Cl) at specific positions significantly enhances biological activity. The presence of these groups increases electron density on the aromatic rings, which correlates with improved interaction with biological targets .
Pharmacokinetics
Pharmacokinetic studies using software like SwissADME indicate that the compound possesses favorable absorption characteristics due to its high lipophilicity. Predictions suggest that it adheres to Lipinski's rule of five, indicating good bioavailability potential in biological systems .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Antifungal Activity | Compounds showed MIC values comparable to ketoconazole against Candida species. |
| Study 2: Cytotoxicity Analysis | IC50 values indicated minimal cytotoxic effects on NIH/3T3 cells at therapeutic doses. |
| Study 3: SAR Analysis | Enhanced activity linked to halogen substitutions on phenyl moieties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
